2,6-Dimethyl-1-(3-methyl-4-nitrophenyl)-5,6,7-trihydroindol-4-one
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Overview
Description
2,6-Dimethyl-1-(3-methyl-4-nitrophenyl)-5,6,7-trihydroindol-4-one is a complex organic compound belonging to the indole family Indoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1-(3-methyl-4-nitrophenyl)-5,6,7-trihydroindol-4-one typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another approach is the Biltz synthesis, which uses o-aminobenzonitriles and ketones in the presence of a strong base.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help in scaling up the production while maintaining the desired purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced indole derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, indole derivatives have shown a range of activities, including antiviral, anti-inflammatory, and anticancer properties. This compound, in particular, may be studied for its potential biological activity and therapeutic applications.
Medicine: In medicine, indole derivatives are explored for their pharmacological properties. This compound could be investigated for its potential use in drug development, particularly in targeting specific diseases.
Industry: Indole derivatives are also used in the dye and pigment industry due to their color properties. This compound may be utilized in the development of new dyes or pigments with unique characteristics.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-1-(3-methyl-4-nitrophenyl)-5,6,7-trihydroindol-4-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and the molecular pathways involved.
Comparison with Similar Compounds
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.
Sumatriptan: A medication used to treat migraines, which also contains the indole structure.
Uniqueness: 2,6-Dimethyl-1-(3-methyl-4-nitrophenyl)-5,6,7-trihydroindol-4-one is unique due to its specific substitution pattern and nitro group, which may confer distinct biological and chemical properties compared to other indole derivatives.
Properties
IUPAC Name |
2,6-dimethyl-1-(3-methyl-4-nitrophenyl)-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-6-16-14(17(20)7-10)9-12(3)18(16)13-4-5-15(19(21)22)11(2)8-13/h4-5,8-10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYKYFBUZXGQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)[N+](=O)[O-])C)C)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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